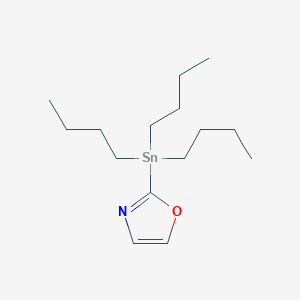

2-(Tributylstannyl)oxazole

Description

Structure

2D Structure

Properties

IUPAC Name |

tributyl(1,3-oxazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWGRWHKDCHINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573224 | |

| Record name | 2-(Tributylstannyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145214-05-7 | |

| Record name | 2-(Tributylstannyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Tri-n-butylstannyl)oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Tributylstannyl)oxazole

Introduction

This compound is a vital organotin compound that serves as a key synthetic building block in modern organic chemistry.[1][2] Its unique structure, combining a reactive tributylstannyl group with the pharmaceutically relevant oxazole ring, makes it an indispensable reagent for constructing complex molecular architectures.[1][3] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its utility in cross-coupling reactions for the development of novel therapeutic agents. The oxazole moiety is a common pharmacophore in many bioactive molecules, and derivatives have shown potent anticancer activity by inhibiting various targets.[4]

Chemical Identity and Structure

This compound is unambiguously identified by its CAS number and molecular structure.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental setups.

| Property | Value |

| Molecular Weight | 358.11 g/mol [1][3] |

| Appearance | Colorless oil/liquid[6][8] |

| Boiling Point | 108-110 °C at 0.2 mmHg[1][3][5] |

| Density | 1.170 - 1.71 g/mL at 25 °C[1][3][5] |

| Refractive Index (n20/D) | 1.4930[1][3][5] |

| Solubility | Insoluble in water[2][5] |

| Storage Temperature | 2-8°C[5] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the lithiation of oxazole followed by quenching with tributyltin chloride.[8]

Experimental Protocol: Synthesis of this compound[8]

-

Preparation : To a solution of oxazole (500 mg, 7.25 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under a nitrogen atmosphere, cool the mixture to -78 °C.

-

Lithiation : Add n-butyllithium (n-BuLi, 2.5 M solution in hexanes, 2.9 mL, 7.32 mmol) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 30 minutes.

-

Stannylation : Add tributylchlorostannane (1.96 mL, 7.25 mmol) to the reaction mixture.

-

Reaction Completion : Allow the mixture to warm to room temperature and continue stirring for 1 hour.

-

Work-up : Remove the solvent under reduced pressure. Resuspend the residue in hexanes (50 mL).

-

Purification : Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil (yield: 2.0 g, 77%).[8]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[1][3][5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex heteroaromatic compounds from (hetero)aryl halides.[1][3]

The Stille Cross-Coupling Reaction

The Stille coupling allows for the precise installation of the oxazole ring onto a variety of molecular scaffolds, a common strategy in the synthesis of pharmacologically active molecules. For instance, it has been used in the synthesis of Ajudazol A, a pharmacologically active metabolite.[1]

Caption: Generalized catalytic cycle of the Stille cross-coupling reaction.

Significance for Medicinal Chemistry

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antibacterial, and antiviral properties.[4][9] this compound provides a direct and efficient route to incorporate this valuable heterocycle into drug candidates, facilitating structure-activity relationship (SAR) studies and the development of new therapeutics.

Caption: Logical workflow from building block to drug candidate.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classifications : Acute Toxicity (Oral, Dermal), Skin Irritation, Eye Irritation, Reproductive Toxicity, Specific Target Organ Toxicity (Repeated Exposure), and Hazardous to the Aquatic Environment (Acute and Chronic).[1][3]

-

Personal Protective Equipment (PPE) : Use of eye shields, face shields, chemical-resistant gloves, and a suitable respirator is mandatory.[1][3]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-(三正丁基锡基)噁唑 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(TRI-N-BUTYLSTANNYL)OXAZOLE | 145214-05-7 [chemicalbook.com]

- 6. aablocks.com [aablocks.com]

- 7. parchem.com [parchem.com]

- 8. 2-(TRI-N-BUTYLSTANNYL)OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-(Tributylstannyl)thiazole: Synthesis and Key Applications [hzsqchem.com]

An In-depth Technical Guide to Organotin Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, or stannanes, have carved a significant niche in the landscape of modern organic synthesis. Characterized by a tin-carbon bond, these organometallic reagents are pivotal in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. This guide provides a comprehensive overview of the core principles, key reactions, and practical applications of organotin compounds in organic synthesis. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for seminal reactions, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows. While the utility of organotin reagents is vast, their inherent toxicity necessitates careful handling and adherence to strict safety protocols, which are also addressed herein.

Introduction: A Historical Perspective

The journey of organotin chemistry began in 1849 with the first synthesis of diethyltin diiodide by Edward Frankland.[1][2] However, it was the discovery of Grignard reagents in the early 20th century that significantly propelled the field forward by providing a versatile method for creating tin-carbon bonds.[1] Over the decades, the repertoire of organotin reagents and their applications has expanded dramatically, solidifying their importance in the synthetic chemist's toolkit. Today, despite concerns about their toxicity, organotin compounds remain indispensable for certain transformations due to their unique reactivity and functional group tolerance.[3][4]

Core Principles: Structure, Properties, and Synthesis

Structure and Properties

Organotin compounds are typically classified by the oxidation state of the tin atom, with tin(IV) compounds being the most common and synthetically useful. The general formula is R_nSnX{4-n}, where 'R' is an organic substituent and 'X' can be a halide, hydride, or other leaving group.

-

Organotin Halides (R_nSnX_{4-n}) : These are versatile precursors for other organotin reagents.

-

Organotin Hydrides (R_nSnH_{4-n}) : Tributyltin hydride (Bu₃SnH) is a cornerstone reagent in radical chemistry, valued for its ability to act as a hydrogen atom donor.[5][6]

-

Tetraorganostannanes (R₄Sn) : These are often used as the organometallic partner in cross-coupling reactions.

A critical aspect of organotin compounds is their toxicity, which varies with the number and nature of the organic substituents. Triorganotin compounds are generally the most toxic, exhibiting neurotoxicity and immunotoxicity.[7][8][9] The toxicity decreases with the size of the alkyl groups.[1] This high toxicity demands rigorous safety precautions during handling and meticulous purification to remove tin residues from the final products.[1][10][11]

Synthesis of Organotin Reagents

The preparation of organotin compounds can be achieved through several reliable methods:

-

Reaction with Grignard Reagents : The reaction of a tin halide (e.g., SnCl₄) with a Grignard reagent (R-MgX) is a classic and widely used method for forming Sn-C bonds.[1]

-

Redistribution Reactions (Kocheshkov Comproportionation) : Symmetrical tetraorganotin compounds can react with tin halides to yield mixed organotin halides. This method allows for the controlled synthesis of mono-, di-, and triorganotin halides.[1]

-

Reduction of Organotin Halides : Organotin hydrides, such as the vital Bu₃SnH, are typically synthesized by the reduction of the corresponding organotin halides using reducing agents like lithium aluminum hydride.[7]

Key Reactions in Organic Synthesis

Organotin compounds are instrumental in a variety of powerful synthetic transformations. The following sections detail the mechanisms and provide experimental protocols for three of the most significant reactions.

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide (like a triflate).[3][12][13] It is renowned for its tolerance of a wide array of functional groups, making it a valuable tool in the synthesis of complex molecules and natural products.[3][14][15]

Mechanism: The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

This protocol describes a general procedure for the Stille coupling of an enol triflate with an organotin reagent.

Materials:

-

Enol triflate (1.0 eq)

-

Organotin reagent (e.g., Tributyl(vinyl)stannane) (1.15 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH₂Cl₂ (Pd(dppf)Cl₂·DCM) (0.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Lithium chloride (LiCl) (5.3 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask, add the enol triflate (4.60 mmol, 1 eq) and anhydrous DMF (35 mL). The DMF should be bubbled with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes prior to use.

-

Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) to the flask.

-

Add an additional 11 mL of anhydrous DMF to achieve a final concentration of approximately 0.1 M.

-

Purge the reaction flask with an inert gas for 10 minutes.

-

Add the organotin reagent (1.15 eq) to the reaction mixture via syringe.

-

Heat the solution to 40 °C and monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 24-48 hours), cool the reaction to room temperature.

-

Transfer the brown solution to a separatory funnel containing a 1:2 mixture of aqueous ammonia and water.

-

Extract the aqueous layer with hexane.

-

Combine the organic phases and wash with the aqueous ammonia/water mixture, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on basic alumina to afford the coupled product. (87% yield reported in the source literature).[16]

Radical Dehalogenation with Tributyltin Hydride

Tributyltin hydride (Bu₃SnH) is a highly effective reagent for the reduction of organic halides through a radical chain mechanism.[10][12] This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

Mechanism: The reaction proceeds through a classic radical chain mechanism involving initiation, propagation, and termination steps.

References

- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. delvallelab.weebly.com [delvallelab.weebly.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

- 14. ikm.org.my [ikm.org.my]

- 15. Solved Tributyltin hydride (CH3(CH2)2CH2)3SnH or n-Bu3SnH) | Chegg.com [chegg.com]

- 16. sdlookchem.com [sdlookchem.com]

An In-Depth Technical Guide to the Reactivity and Stability of 2-(Tributylstannyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tributylstannyl)oxazole is a key organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, to form C-C bonds. This versatile building block enables the introduction of an oxazole moiety, a privileged heterocycle in medicinal chemistry, into a wide array of organic molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including its synthesis, physical and chemical properties, detailed experimental protocols for its principal reactions, and guidance on its handling and storage.

Introduction

The oxazole ring is a fundamental structural motif found in numerous natural products and pharmacologically active compounds. Consequently, the development of synthetic methodologies for the efficient incorporation of this heterocycle is of significant interest to the drug discovery and development community. This compound has emerged as a valuable synthon for this purpose, serving as a nucleophilic partner in Stille coupling reactions. Its utility lies in its ability to react with a diverse range of electrophilic partners, including aryl, heteroaryl, and vinyl halides and triflates, under relatively mild conditions. This guide aims to provide a detailed technical resource on the chemical behavior of this important reagent.

Physical and Chemical Properties

This compound is a colorless to pale yellow oil. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₉NOSn | [1][2] |

| Molecular Weight | 358.11 g/mol | [1][2] |

| Boiling Point | 108-110 °C at 0.2 mmHg | [1][3] |

| Density | 1.170 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.4930 | [1][3] |

| Storage Temperature | 2-8 °C | [1][4] |

| Solubility | Soluble in many organic solvents such as THF, DMF, and chloroform. Insoluble in water. | [4] |

Reactivity

The reactivity of this compound is dominated by the carbon-tin bond, which allows for its participation in transmetalation reactions with palladium catalysts.

Stille Cross-Coupling Reactions

The primary application of this compound is in the Stille cross-coupling reaction to form 2-substituted oxazoles.[5][6] This reaction is a powerful tool for the construction of complex molecules containing the oxazole scaffold.

The general catalytic cycle for the Stille coupling is depicted below:

Stille Coupling Catalytic Cycle

A variety of palladium catalysts and ligands can be employed, with Pd(PPh₃)₄ being a common choice.[3][5] The reaction conditions are generally mild and tolerant of a wide range of functional groups. Additives such as copper(I) iodide (CuI) and cesium fluoride (CsF) can significantly enhance reaction rates and yields, particularly with less reactive aryl bromides and triflates.[7][8][9]

The following table summarizes representative examples of Stille coupling reactions with this compound. While comprehensive, directly comparable quantitative data is sparse in the literature, this table provides an overview of reported conditions and outcomes.

| Electrophile | Catalyst | Ligand | Additive(s) | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Iodoindazole | Pd(PPh₃)₄ | PPh₃ | - | - | - | - | [5][6] |

| Aryl Halides | Palladium Catalyst | - | - | - | - | - | [5][6] |

| Heteroaryl Halides | Palladium Catalyst | - | - | - | - | - | [5][6] |

| Aryl Iodides | Pd(PPh₃)₄ | PPh₃ | CuI, CsF | DMF | - | - | [7][8] |

Reactivity with Other Electrophiles

While the Stille coupling is the most prominent reaction, the carbon-tin bond in this compound can, in principle, react with other electrophiles. However, detailed studies on such reactions are not widely reported. It is expected to undergo reactions typical of organostannanes, such as halogenolysis (reaction with halogens) and protonolysis (cleavage by strong acids).

Stability

Organotin compounds, including this compound, exhibit moderate stability. Proper handling and storage are crucial to prevent degradation and ensure reactivity.

Thermal Stability

This compound can be purified by fractional distillation under reduced pressure, with a boiling point of 108-110 °C at 0.2 mmHg, indicating good thermal stability under these conditions.[1][3] However, prolonged heating at high temperatures may lead to decomposition.

Hydrolytic and Oxidative Stability

Stability towards Acids and Bases

The carbon-tin bond can be cleaved by strong acids. The stability in the presence of bases is generally higher, as evidenced by its use in Stille coupling reactions which often employ basic conditions. However, strong bases may promote side reactions.

Experimental Protocols

Synthesis of this compound[11]

This protocol describes the synthesis of this compound from oxazole.

Synthesis Workflow

Materials:

-

Oxazole (500 mg, 7.25 mmol)

-

Anhydrous Tetrahydrofuran (THF) (15 mL)

-

n-Butyllithium (n-BuLi) (2.5 M solution in hexanes, 2.9 mL, 7.32 mmol)

-

Tributyltin chloride (1.96 mL, 7.25 mmol)

-

Hexanes (50 mL)

Procedure:

-

To a solution of oxazole in THF at -78 °C under a nitrogen atmosphere, add n-BuLi dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add tributyltin chloride and allow the mixture to warm to room temperature.

-

Stir for an additional 1 hour at room temperature.

-

Remove the solvent under reduced pressure.

-

Take up the residue in hexanes.

-

Filter the resulting precipitate.

-

Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil (yield: ~77%).[10]

General Protocol for Stille Coupling[6][10][12]

This protocol provides a general procedure for the Stille coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

Aryl/Heteroaryl Halide (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous Solvent (e.g., DMF, Toluene)

-

Additives (optional, e.g., CuI, CsF)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aryl/heteroaryl halide, the palladium catalyst, and any solid additives.

-

Add the anhydrous solvent and stir to dissolve.

-

Add this compound via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up typically involves quenching with an aqueous solution (e.g., saturated KF or NH₄Cl), extraction with an organic solvent, drying, and concentration.

-

Purification is usually achieved by column chromatography on silica gel.

Handling and Storage

Due to its sensitivity to air and moisture, this compound should be handled under an inert atmosphere.[1][10] It is recommended to store the compound in a tightly sealed container at 2-8 °C.[1][4] As an organotin compound, it is toxic and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable reagent for the synthesis of 2-substituted oxazoles via the Stille cross-coupling reaction. Its reactivity, coupled with the mild conditions under which it can be employed, makes it an attractive tool for the construction of complex molecules in the fields of medicinal chemistry and materials science. While the compound exhibits moderate stability, proper handling and storage procedures are essential to ensure its efficacy. Further research to quantify its stability under various conditions and to expand its reactivity profile with other electrophiles would be beneficial to the scientific community.

References

- 1. aablocks.com [aablocks.com]

- 2. parchem.com [parchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 2-(TRI-N-BUTYLSTANNYL)OXAZOLE | 145214-05-7 [chemicalbook.com]

- 5. Stille Coupling | NROChemistry [nrochemistry.com]

- 6. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 9. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(TRI-N-BUTYLSTANNYL)OXAZOLE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of 2-(Tributylstannyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2-(Tributylstannyl)oxazole (CAS Number: 145214-05-7). This organotin compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

This compound is a colorless oil at room temperature.[1] Key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₂₉NOSn |

| Molecular Weight | 358.11 g/mol [2][3] |

| Boiling Point | 108-110 °C at 0.2 mmHg[3] |

| Refractive Index | n20/D 1.4930[3] |

| Density | 1.71 g/mL at 25 °C |

| CAS Number | 145214-05-7[2][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the oxazole ring and the tributyltin moieties.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.20 | s | 1H | Oxazole H-5 |

| 7.20 | s | 1H | Oxazole H-4 |

| 1.59 - 1.49 | m | 6H | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ |

| 1.31 - 1.26 | m | 6H | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ |

| 1.16 - 1.10 | m | 6H | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ |

| 0.83 | t, J = 7.3 Hz | 9H | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ |

| Solvent: DMSO-d₆, Frequency: 400 MHz[1] |

¹³C NMR, ¹¹⁹Sn NMR: As of the latest literature review, detailed experimental data for ¹³C and ¹¹⁹Sn NMR of this compound are not publicly available.

Infrared (IR) Spectroscopy

Specific infrared absorption data for this compound is not detailed in the currently available literature.

Mass Spectrometry (MS)

While the exact mass of this compound is known to be 359.1271, detailed mass spectrometry fragmentation data is not publicly reported.[4]

Experimental Protocols

The following section details the synthetic protocol for the preparation of this compound.

Synthesis of this compound

This protocol is based on the lithiation of oxazole followed by quenching with tributyltin chloride.[1]

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Tetrahydrofuran (THF), anhydrous

-

Hexanes

-

Nitrogen gas (inert atmosphere)

Procedure:

-

A solution of oxazole (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium (1.0 eq) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 30 minutes.

-

Tributyltin chloride (1.0 eq) is then added to the mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional hour.

-

The solvent is removed under reduced pressure.

-

The resulting residue is taken up in hexanes, and the precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield this compound as a colorless oil.

Applications in Synthesis

This compound is a key reagent in Stille cross-coupling reactions for the formation of C-C bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[2]

General Protocol for Stille Coupling

Reactants:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., THF, DMF)

Procedure:

-

The aryl or vinyl halide/triflate, this compound, and the palladium catalyst are dissolved in an appropriate solvent under an inert atmosphere.

-

The reaction mixture is heated to a temperature appropriate for the specific substrates and catalyst used.

-

The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction is worked up to isolate the desired coupled product.

Visualized Workflows

The following diagrams illustrate the synthesis of this compound and its application in a Stille coupling reaction.

Caption: Synthetic workflow for this compound.

Caption: General workflow for a Stille coupling reaction.

References

An In-Depth Technical Guide to 2-(tributylstannyl)oxazole: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 2-(tributylstannyl)oxazole. This organotin compound serves as a critical building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, allows for the efficient formation of carbon-carbon bonds, a cornerstone of drug discovery and development.

Core Physical and Chemical Properties

This compound is a colorless to light-colored liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₉NOSn | [1][2] |

| Molecular Weight | 358.11 g/mol | [1] |

| CAS Number | 145214-05-7 | [1][2] |

| Boiling Point | 108-110 °C at 0.2 mmHg | [1][3] |

| Density | 1.170 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4930 | [1] |

| Form | Liquid | [4] |

| Solubility | Insoluble in water. | [5] |

| SMILES String | CCCC--INVALID-LINK--(CCCC)c1ncco1 | [1] |

| InChI Key | YOWGRWHKDCHINP-UHFFFAOYSA-N | [1] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is typically achieved through the deprotonation of oxazole followed by quenching with an electrophilic tin species. The following protocol is a representative example of its preparation.

Synthesis of this compound

This protocol describes the synthesis of this compound from oxazole and tributyltin chloride.[6]

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Tetrahydrofuran (THF), anhydrous

-

Hexanes

Procedure:

-

To a solution of oxazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.0-1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add tributyltin chloride (1.0 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Remove the solvent under reduced pressure.

-

Take up the residue in hexanes and filter to remove the precipitated lithium chloride.

-

Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.[6]

Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the oxazole ring protons and the butyl groups of the tributylstannyl moiety. The reported ¹H NMR data (400 MHz, DMSO-d₆) shows signals at δ 8.20 (s, 1H), 7.20 (s, 1H), 1.59 - 1.49 (m, 6H), 1.31 - 1.26 (m, 6H), 1.16 - 1.10 (m, 6H), and 0.83 (t, J = 7.3 Hz, 9H).[6]

-

FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic C-H stretching vibrations for the alkyl and aromatic protons, as well as vibrations associated with the C=N and C-O bonds of the oxazole ring. The tributyltin group also gives rise to characteristic absorptions.[11][12]

Applications in Drug Discovery and Development

The primary application of this compound in the context of drug discovery and development is its use as a nucleophilic partner in the Stille cross-coupling reaction.[1][3] This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex molecules, including heteroaromatic compounds that are prevalent in many pharmaceutical agents.[5][13][14]

The Stille reaction is valued for its tolerance of a wide range of functional groups, which is a significant advantage when working with complex, multifunctional molecules often encountered in drug development.[13]

The Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling reaction involves a catalytic cycle with a palladium complex.

Role in the Synthesis of Bioactive Molecules

While this compound itself is not known to be a bioactive molecule, its importance lies in its ability to introduce the oxazole moiety into larger, more complex structures. The oxazole ring is a common scaffold in a variety of natural products and synthetic compounds with diverse biological activities. Therefore, this reagent serves as a key intermediate in the synthesis of potential drug candidates.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. scbt.com [scbt.com]

- 3. Sigma Aldrich 2-(Tri-N-Butylstannyl)Oxazole 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. aablocks.com [aablocks.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(TRI-N-BUTYLSTANNYL)OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Physicochemical Properties of 2-(tributylstannyl)oxazole

This guide provides the core physicochemical properties of 2-(tributylstannyl)oxazole, a key reagent in organic synthesis. The data presented is essential for researchers, scientists, and professionals involved in drug development and chemical synthesis, particularly in reactions such as Stille cross-coupling.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₉NOSn | [1][2][3][4][5] |

| Molecular Weight | 358.09 g/mol | [1] |

| 358.11 g/mol | [2][3][5] | |

| 358.0979 g/mol | [4] | |

| CAS Number | 145214-05-7 | [1][2][3][4] |

| Alternate Names | Tributyl(1,3-oxazol-2-yl)stannane | [1][3][5] |

| 2-(Tributylstannanyl)-1,3-oxazole | [2][5] | |

| 2-(Tributylstannyl)-1,3-oxazole | [3][5] |

Experimental Data and Applications

This compound is primarily utilized as a synthetic building block in organic chemistry.[2][3] Its main application is as a reactant in Stille-Migita cross-coupling reactions to prepare various heteroaromatic compounds.[2][6][7] For instance, it can be reacted with (hetero)aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.[2][6][7]

A specific experimental application includes the synthesis of ethyl 2-[3-(1,3-oxazol-2-yl)-1H-indazol-1-yl]acetate. This is achieved by reacting this compound with 3-iodoindazole, using Pd(PPh₃)₄ as a catalyst.[2][6][7]

Logical Relationship: Synthesis Application

The following diagram illustrates the role of this compound in a typical Stille cross-coupling reaction.

References

- 1. scbt.com [scbt.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 2-(TRI-N-BUTYLSTANNYL)OXAZOLE | 145214-05-7 [chemicalbook.com]

- 4. aablocks.com [aablocks.com]

- 5. parchem.com [parchem.com]

- 6. 2-(Tri-n-butylstannyl)oxazole 145214-05-7 [sigmaaldrich.com]

- 7. Sigma Aldrich 2-(Tri-N-Butylstannyl)Oxazole 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

The Genesis of a Cornerstone Reaction: An In-depth Technical Guide to the Historical Development of Stille Coupling

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling reaction between organotin compounds and organic halides, universally known as the Stille coupling, stands as a titan in the edifice of modern organic synthesis. Its broad functional group tolerance, stereospecificity, and reliability have rendered it an indispensable tool for the construction of complex carbon-carbon bonds, with profound implications for medicinal chemistry, materials science, and natural product synthesis. This technical guide delves into the seminal discoveries that paved the way for the Stille reaction, meticulously examining the key experiments and quantitative data that marked its evolution from a novel observation to a cornerstone of synthetic chemistry.

The Precursors: Early Glimmers of Palladium-Catalyzed Organotin Coupling

Prior to the seminal work of John K. Stille, the groundwork for palladium-catalyzed cross-coupling reactions involving organotin reagents was laid by the pioneering investigations of Colin Eaborn and Toshihiko Migita. These early studies, while not as broadly applicable as what was to come, were crucial in demonstrating the fundamental feasibility of such transformations.

Eaborn's Initial Observation (1976)

In 1976, Colin Eaborn and his colleagues reported the first palladium-catalyzed coupling of aryl halides with organotin reagents.[1][2] Their work focused on the reaction of aryl iodides with trimethyl(phenyl)tin in the presence of a palladium catalyst. While the yields were modest, ranging from 7% to 53%, this research provided the first critical proof-of-concept.[1]

Table 1: Eaborn's Palladium-Catalyzed Coupling of Aryl Halides with Trimethyl(phenyl)tin (1976)

| Aryl Halide | Organotin Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Me3SnPh | Pd(PPh3)4 | Benzene | Reflux | 53 |

| p-Iodotoluene | Me3SnPh | Pd(PPh3)4 | Benzene | Reflux | 45 |

| p-Bromoiodobenzene | Me3SnPh | Pd(PPh3)4 | Benzene | Reflux | 38 |

| p-Chloroiodobenzene | Me3SnPh | Pd(PPh3)4 | Benzene | Reflux | 32 |

Experimental Protocol: Eaborn's Coupling of Iodobenzene and Trimethyl(phenyl)tin

A mixture of iodobenzene (1.0 mmol), trimethyl(phenyl)tin (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) in dry benzene (10 mL) was heated under reflux under a nitrogen atmosphere for 20 hours. After cooling to room temperature, the reaction mixture was filtered to remove palladium black. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford biphenyl.

Migita's Expansion to Acyl and Allyl Couplings (1977)

Building upon Eaborn's findings, Toshihiko Migita's group in 1977 expanded the scope of these reactions to include the coupling of acyl chlorides and allyl-tin reagents with organic halides.[2] Their work demonstrated that acyl chlorides could be coupled with alkyl-tin reagents to produce ketones in yields ranging from 53% to 87%.[2] Furthermore, they discovered that the use of allyl-tin reagents allowed for reactions to be conducted at lower temperatures due to the enhanced ability of the allyl group to migrate to the palladium catalyst.[2] The yields for these reactions, however, were often inconsistent, ranging from as low as 4% to as high as 100%.[2]

Table 2: Migita's Palladium-Catalyzed Coupling of Acyl Chlorides with Alkyltin Reagents (1977)

| Acyl Chloride | Alkyltin Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Benzoyl chloride | Me4Sn | PdCl2(PPh3)2 | HMPA | 120 | 87 |

| p-Toluoyl chloride | Me4Sn | PdCl2(PPh3)2 | HMPA | 120 | 85 |

| Anisoyl chloride | Me4Sn | PdCl2(PPh3)2 | HMPA | 120 | 75 |

| p-Nitrobenzoyl chloride | Me4Sn | PdCl2(PPh3)2 | HMPA | 120 | 53 |

Experimental Protocol: Migita's Ketone Synthesis

A mixture of benzoyl chloride (1.0 mmol), tetramethyltin (1.1 mmol), and dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol) in hexamethylphosphoramide (HMPA) (5 mL) was heated at 120 °C for 5 hours in a sealed tube under a nitrogen atmosphere. After cooling, the reaction mixture was poured into water and extracted with diethyl ether. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by distillation or chromatography to give acetophenone.

The Breakthrough: Stille's Seminal Contributions (1978)

The landscape of organic synthesis was irrevocably changed in 1978 when John K. Stille and his postdoctoral researcher, David Milstein, published their work on the palladium-catalyzed coupling of a wide array of organotin reagents with numerous aryl and acyl halides.[2] Their key innovation was the ability to carry out these reactions under significantly milder conditions while achieving consistently high yields, typically between 76% and 99%.[2] This breakthrough transformed the reaction from a synthetic curiosity into a powerful and general methodology.

Stille's initial seminal paper in the Journal of the American Chemical Society detailed a general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds.

Table 3: Stille's Palladium-Catalyzed Ketone Synthesis (1978)

| Acid Chloride | Organotin Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoyl chloride | Me4Sn | BnPdCl(PPh3)2 | HMPA | 65 | 1.5 | 98 |

| p-Nitrobenzoyl chloride | Me4Sn | BnPdCl(PPh3)2 | HMPA | 25 | 2 | 99 |

| p-Methoxybenzoyl chloride | Me4Sn | BnPdCl(PPh3)2 | HMPA | 65 | 3 | 95 |

| Cinnamoyl chloride | Me4Sn | BnPdCl(PPh3)2 | HMPA | 25 | 2 | 96 |

| Thiophene-2-carbonyl chloride | Me4Sn | BnPdCl(PPh3)2 | HMPA | 25 | 2 | 97 |

| Phenylacetyl chloride | Me4Sn | BnPdCl(PPh3)2 | HMPA | 25 | 2 | 76 |

Experimental Protocol: Stille's General Procedure for Ketone Synthesis

To a solution of the acid chloride (1.0 mmol) in 5 mL of hexamethylphosphoramide (HMPA) was added the organotin reagent (1.1 mmol) and benzylchlorobis(triphenylphosphine)palladium(II) (1 mol %). The reaction mixture was stirred at the specified temperature and for the indicated time. The reaction was quenched by the addition of water, and the product was extracted with diethyl ether. The combined organic layers were washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel or by distillation.

The Catalytic Cycle and Mechanistic Understanding

The power of the Stille coupling lies in its predictable and well-understood catalytic cycle. This cycle, operating through a sequence of oxidative addition, transmetalation, and reductive elimination, provides a framework for understanding the reaction's scope and for the rational design of improved catalysts and conditions.

Figure 1: The Catalytic Cycle of the Stille Coupling Reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organotin reagent (R²-Sn(R³)₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) species. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Evolution and Refinements: Expanding the Synthetic Utility

Following Stille's foundational work, the subsequent decades witnessed an explosion of research aimed at expanding the scope and improving the efficiency of the Stille coupling. Key developments included the use of a wider variety of electrophiles and organostannanes, the development of more active and stable catalysts, and the application of the reaction in the total synthesis of complex natural products.

Figure 2: A timeline of the key developments in the Stille coupling.

Later advancements focused on addressing some of the reaction's limitations, such as the toxicity of organotin compounds and the sluggish reactivity of certain substrates. The introduction of bulky, electron-rich phosphine ligands, for example, enabled the use of less reactive aryl chlorides as coupling partners. The "copper effect," the observation that the addition of copper(I) salts can accelerate the reaction, particularly with sluggish transmetalation steps, further broadened the reaction's applicability.

Conclusion

The historical development of the Stille coupling is a testament to the power of fundamental research in driving innovation in organic synthesis. From the initial, low-yielding observations of Eaborn and Migita to the robust and versatile methodology established by Stille, this reaction has evolved into a cornerstone of modern synthetic chemistry. Its impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials is undeniable and continues to grow as new catalysts and conditions are developed. For researchers and professionals in drug development, a deep understanding of the principles and historical context of the Stille coupling is essential for its effective application in the creation of novel and complex molecular architectures.

References

The Oxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged" scaffold in medicinal chemistry. Its versatile chemical nature and ability to engage in a wide range of non-covalent interactions with biological targets have solidified its importance in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of oxazoles in medicinal chemistry, detailing their synthesis, diverse biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The Versatility of the Oxazole Core

The unique electronic properties and structural rigidity of the oxazole ring make it an attractive pharmacophore in drug design. Its presence in a molecule can influence critical properties such as metabolic stability, lipophilicity, and target binding affinity. Consequently, oxazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating efficacy in treating a spectrum of diseases including cancer, bacterial and fungal infections, inflammation, and diabetes.[1][2][3]

Key Synthetic Routes to Oxazole Derivatives

The construction of the oxazole ring can be achieved through several reliable synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the nature of the available starting materials.

Robinson-Gabriel Synthesis

A classic and widely employed method for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically catalyzed by a strong acid such as sulfuric acid or polyphosphoric acid.[4][5]

Materials:

-

2-Acylamino-ketone (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)

-

Acetic Anhydride (solvent)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 2-acylamino-ketone in acetic anhydride in a round-bottom flask.

-

Cool the mixture in an ice bath (0°C).

-

Slowly add concentrated sulfuric acid dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-disubstituted oxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted or 4,5-disubstituted oxazoles. This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate.[6][7][8]

Materials:

-

Aldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Methanol (solvent)

-

Water

-

Organic solvent (e.g., ethyl acetate)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Add water and an organic solvent to the residue and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel to yield the pure oxazole.

Biological Activities of Oxazole Derivatives

Oxazole-containing compounds exhibit a broad spectrum of pharmacological activities, making them valuable leads in drug discovery.

Anticancer Activity

Numerous oxazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve targeting key cellular processes essential for cancer cell proliferation and survival.[9]

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Oxazole-A | MCF-7 (Breast) | 0.34 | [10] |

| Oxazole-B | A549 (Lung) | <10 | [10] |

| Oxazole-C | HepG2 (Liver) | 7.21 | [10] |

| Oxazole-D | HT-29 (Colon) | 58.4 | [11] |

Note: The compound IDs are generalized representations from the cited literature.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Oxazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the oxazole compounds and incubate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[12]

Antimicrobial Activity

Oxazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Oxazole-E | S. aureus | 62 | [13] |

| Oxazole-F | E. coli | 28.1 | [14] |

| Oxazole-G | C. albicans | 14 | [14] |

| Oxazole-H | B. subtilis | 56.2 | [14] |

Note: The compound IDs are generalized representations from the cited literature.

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Sterile Mueller-Hinton broth (or other appropriate broth)

-

96-well microtiter plates

-

Oxazole test compounds

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the oxazole compounds in the broth in the wells of a 96-well plate.

-

Add a standardized inoculum of the microbial strain to each well.

-

Include positive (broth with inoculum) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16][17]

Mechanisms of Action of Bioactive Oxazoles

Understanding the molecular mechanisms by which oxazole derivatives exert their therapeutic effects is crucial for rational drug design and optimization.

Anti-inflammatory Action: COX Inhibition

The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin contains an oxazole core and functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][18]

Antidiabetic Action: PPAR Activation

Aleglitazar , an investigational drug for type 2 diabetes, is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). Activation of these nuclear receptors plays a key role in regulating glucose and lipid metabolism.[11][19][20][21]

Anticancer Action: Tubulin Polymerization Inhibition

A significant number of anticancer oxazole derivatives exert their effects by disrupting microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This leads to cell cycle arrest and apoptosis.[13][22][23]

Anticancer Action: STAT3 Signaling Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting their proliferation and survival. Certain oxazole derivatives have been shown to inhibit the STAT3 signaling pathway.[2][4][24][25]

Conclusion

The oxazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the ongoing quest for novel and effective therapeutic agents. The continued exploration of the structure-activity relationships of oxazole-containing compounds, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly lead to the development of new and improved treatments for a wide range of human diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the oxazole nucleus.

References

- 1. What is the mechanism of Oxaprozin? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. synarchive.com [synarchive.com]

- 10. benchchem.com [benchchem.com]

- 11. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. drugs.com [drugs.com]

- 19. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist aleglitazar in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aleglitazar, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aleglitazar, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [PDF] Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for 2-(Tributylstannyl)oxazole Stille Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Stille cross-coupling reaction utilizing 2-(tributylstannyl)oxazole to synthesize a variety of 2-aryl and 2-heteroaryloxazoles. The oxazole motif is a key structural component in many biologically active compounds, making its efficient synthesis a critical aspect of drug discovery and development. The Stille coupling offers a robust and versatile method for the formation of carbon-carbon bonds between the oxazole ring and various aromatic systems.

Introduction

The Stille cross-coupling reaction is a palladium-catalyzed reaction that couples an organotin compound with an organic halide or pseudohalide. In the context of these application notes, this compound serves as the organotin reagent, providing the oxazole moiety to be coupled with a range of aryl and heteroaryl halides. This reaction is valued for its tolerance of a wide variety of functional groups, generally mild reaction conditions, and high yields.

A typical Stille coupling reaction involves a palladium catalyst, often a Pd(0) or Pd(II) complex, a ligand to stabilize the catalyst and facilitate the reaction, and a solvent. Additives such as copper(I) iodide (CuI) or cesium fluoride (CsF) can significantly enhance the reaction rate and yield in certain cases. The choice of catalyst, ligand, solvent, and temperature is crucial for optimizing the reaction for specific substrates.

Data Presentation: Stille Coupling of this compound with Aryl Halides

The following tables summarize quantitative data from various Stille coupling reactions involving this compound and a selection of aryl halides. These tables are designed for easy comparison of different reaction conditions and their outcomes.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 85 |

| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | - | Dioxane | 100 | 16 | 78 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | CuI (10) | DMF | 80 | 8 | 92 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (4) | XPhos (8) | CsF (2 eq) | t-BuOH | 100 | 24 | 75 |

| 5 | 3-Iodothiophene | PdCl₂(PPh₃)₂ (5) | - | - | NMP | 90 | 12 | 88 |

| 6 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | CuI (10) | DMF | 80 | 10 | 89 |

Experimental Protocols

General Procedure for Stille Coupling of this compound with Aryl Halides

This protocol provides a general method for the palladium-catalyzed Stille cross-coupling reaction. Specific modifications to the catalyst, ligand, solvent, and temperature may be required for optimal results with different substrates.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, 4-bromobenzonitrile)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., P(o-tol)₃, XPhos)

-

Additive (if required, e.g., CuI, CsF)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, t-BuOH)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (as specified in the table, e.g., 0.05 mmol of Pd(PPh₃)₄), and the ligand (if applicable).

-

If an additive is required, add it to the flask (e.g., 0.1 mmol of CuI or 2.0 mmol of CsF).

-

Add the anhydrous solvent (5-10 mL) to the flask via syringe.

-

Stir the reaction mixture at the specified temperature (see table) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryloxazole.

Visualizations

Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Caption: A typical experimental workflow for the Stille coupling reaction.

Application Notes and Protocols: 2-(Tributylstannyl)oxazole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(tributylstannyl)oxazole in Stille cross-coupling reactions, a powerful tool for the synthesis of complex organic molecules. This reagent serves as a versatile building block for the introduction of the oxazole moiety, a common scaffold in numerous biologically active compounds and natural products.[1][2]

Overview and Advantages

This compound is an organotin reagent widely employed in palladium-catalyzed Stille cross-coupling reactions.[3][4] The Stille coupling offers several advantages for the synthesis of oxazole-containing compounds:

-

Mild Reaction Conditions: Stille couplings are typically performed under neutral and relatively mild conditions, making them compatible with a wide range of functional groups.[5] This tolerance minimizes the need for protecting group strategies, streamlining synthetic routes.

-

Air and Moisture Stability: Organostannanes, including this compound, are generally stable to air and moisture, simplifying their handling and storage compared to other organometallic reagents.[5]

-

Broad Substrate Scope: The reaction is applicable to a diverse array of coupling partners, including aryl, heteroaryl, vinyl, and acyl halides or triflates, enabling the synthesis of a wide variety of 2-substituted oxazoles.[6]

Applications in the Synthesis of Bioactive Molecules

The 2-oxazole motif is a key structural component in many natural products and pharmacologically active molecules.[7] Stille coupling with this compound provides a convergent and efficient method for the synthesis of these complex targets.

A notable application is in the synthesis of antagonists for the Hedgehog signaling pathway .[2] This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several types of cancer.[8][9] Small molecules that inhibit this pathway, often containing heterocyclic scaffolds like oxazole, are of significant interest in drug discovery.[2]

Experimental Protocols

Synthesis of this compound

A general procedure for the preparation of this compound is outlined below.[10]

Reaction Scheme:

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Tributyltin chloride (Bu3SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a solution of oxazole (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.0-1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add tributyltin chloride (1.0 eq) to the solution and allow the reaction to warm to room temperature.

-

Stir for an additional 1 hour at room temperature.

-

Remove the solvent under reduced pressure.

-

Take up the residue in hexanes and filter to remove the precipitated lithium chloride.

-

Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

Typical Yield: 77%[10]

1H NMR Data (400 MHz, DMSO-d6): δ 8.20 (s, 1H), 7.20 (s, 1H), 1.59 - 1.49 (m, 6H), 1.31 - 1.26 (m, 6H), 1.16 - 1.10 (m, 6H), 0.83 (t, J = 7.3 Hz, 9H).[10]

General Protocol for Stille Cross-Coupling with Aryl Halides

This protocol describes a general method for the Stille coupling of this compound with aryl halides to synthesize 2-aryloxazoles.[7]

Reaction Scheme:

Caption: General workflow for the Stille cross-coupling reaction.

Hedgehog Signaling Pathway

Caption: Simplified Hedgehog signaling pathway and inhibition by oxazoles.

References

- 1. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Smoothened - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 6. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. The Role of Smoothened in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects and mechanisms of blocking the hedgehog signaling pathway in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(TRI-N-BUTYLSTANNYL)OXAZOLE synthesis - chemicalbook [chemicalbook.com]

Synthesis of Oxazole Derivatives Using 2-(Tributylstannyl)oxazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of oxazole derivatives utilizing 2-(tributylstannyl)oxazole. The focus is on the Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized 2-aryloxazoles. These compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules.

Introduction

The oxazole moiety is a key structural motif found in numerous natural products and synthetic compounds with diverse pharmacological activities. The development of efficient synthetic routes to functionalized oxazoles is therefore of great importance to the fields of organic synthesis and medicinal chemistry. This compound has emerged as a valuable and versatile building block for the introduction of the oxazole ring system.[1] Its primary application lies in the palladium-catalyzed Stille cross-coupling reaction, which allows for the straightforward synthesis of 2-aryl and 2-heteroaryloxazoles from the corresponding organic halides or triflates.[1] This methodology is valued for its mild reaction conditions and broad functional group tolerance.[2]

Synthesis of this compound

The starting organostannane reagent, this compound, can be readily prepared from oxazole through a deprotonation-stannylation sequence.

Experimental Protocol: Synthesis of this compound [3]

-

To a solution of oxazole (500 mg, 7.25 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under a nitrogen atmosphere at -78 °C, add n-butyllithium (2.5 M solution in hexanes, 2.9 mL, 7.32 mmol) dropwise.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add tributylchlorostannane (1.96 mL, 7.25 mmol) to the reaction mixture.

-

Allow the mixture to warm to room temperature and continue stirring for 1 hour.

-

Remove the solvent under reduced pressure.

-

Take up the residue in hexanes (50 mL).

-

Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil (2.0 g, 77% yield).[3]

Characterization Data: ¹H NMR (400 MHz, DMSO-d₆) δ 8.20 (s, 1H), 7.20 (s, 1H), 1.59 - 1.49 (m, 6H), 1.31 - 1.26 (m, 6H), 1.16 - 1.10 (m, 6H), 0.83 (t, J = 7.3 Hz, 9H).[3]

Stille Cross-Coupling Reactions

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, such as a halide or triflate. In the context of this application note, this compound serves as the organostannane partner.

General Reaction Scheme:

Caption: General scheme of the Stille cross-coupling reaction.

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is well-established and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

References

The Oxazole Linchpin: 2-(Tributylstannyl)oxazole in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of 2-(Tributylstannyl)oxazole as a Key Reagent for the Introduction of the Oxazole Moiety in Complex Molecule Synthesis.

The oxazole ring is a privileged scaffold found in a diverse array of biologically active natural products, exhibiting activities ranging from antitumor and antiviral to antifungal and immunosuppressive. The efficient and modular incorporation of this heterocyclic unit is a critical challenge in the total synthesis of these complex molecules. This compound has emerged as a versatile and reliable building block for this purpose, primarily through its application in the palladium-catalyzed Stille cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the direct installation of the oxazole nucleus onto various organic electrophiles under mild conditions, making it an invaluable tool in the synthetic chemist's arsenal.

This document provides detailed application notes and experimental protocols for the use of this compound in natural product synthesis, with a specific focus on its role in the construction of key fragments of complex natural products.

Application in the Synthesis of the Eastern Portion of Ajudazol A

A notable application of this compound is in the synthesis of the eastern portion of ajudazol A, a potent myxobacterial metabolite. The synthesis, reported by Krebs and Taylor, utilizes a Stille cross-coupling reaction to connect the oxazole ring to a complex vinyl iodide, demonstrating the reagent's utility in the late-stage assembly of intricate molecular architectures.[1]

The Stille coupling provides a robust method for the formation of a C(sp²)-C(sp²) bond between the oxazole C2-position and the vinyl iodide. This strategic bond formation was crucial for the convergent synthesis of the ajudazol A fragment.

Experimental Protocols

Synthesis of this compound

A standard and efficient method for the preparation of this compound involves the deprotonation of oxazole followed by quenching with tributyltin chloride.

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol:

To a solution of oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise. The resulting mixture is stirred at -78 °C for 30-60 minutes. Tributyltin chloride (1.05 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

| Parameter | Value |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 1.5 - 3 hours |

| Typical Yield | 70-80% |

Stille Coupling of this compound with a Vinyl Iodide (Ajudazol A Fragment Synthesis)

This protocol is based on the Stille coupling methodology used in the synthesis of the eastern portion of ajudazol A.[1]

Reaction Scheme:

Caption: Stille coupling for Ajudazol A fragment synthesis.

Protocol:

To a solution of the vinyl iodide (1.0 eq) and this compound (1.2-1.5 eq) in anhydrous and degassed N,N-dimethylformamide (DMF) is added cesium fluoride (CsF, 2.0 eq), copper(I) iodide (CuI, 1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq) under an inert atmosphere. The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. The mixture is then washed with water and brine to remove DMF and inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

| Parameter | Value |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Additives | Copper(I) iodide (CuI), Cesium fluoride (CsF) |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Temperature | 60-80 °C |

| Reaction Time | 2-12 hours |

| Reported Yield | 65-75% |

Data Summary

The following table summarizes the key quantitative data for the synthesis and application of this compound.

| Reaction | Substrates | Key Reagents/Catalyst | Yield (%) |

| Synthesis of this compound | Oxazole, Tributyltin chloride | n-BuLi | 70-80 |

| Stille Coupling (Ajudazol A fragment) | This compound, Vinyl Iodide | Pd(PPh₃)₄, CuI, CsF | 65-75 |

Logical Workflow for Application in Natural Product Synthesis

The general workflow for utilizing this compound in a synthetic campaign is outlined below.

Caption: General workflow for using this compound.

References

Application Notes and Protocols for the Functionalization of Heterocycles with 2-(Tributylstannyl)oxazole

For Researchers, Scientists, and Drug Development Professionals